molecular formula C10H10N2O2 B13467560 1-Methyl-1H-indazole-4-acetic acid

1-Methyl-1H-indazole-4-acetic acid

Cat. No.: B13467560
M. Wt: 190.20 g/mol
InChI Key: NZMYKNXGYBUTQW-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-4-acetic acid is a heterocyclic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-4-acetic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

1-Methyl-1H-indazole-4-acetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific acetic acid moiety, which imparts unique chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-methylindazol-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-2-3-7(5-10(13)14)8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

NZMYKNXGYBUTQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CC(=O)O

Origin of Product

United States

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